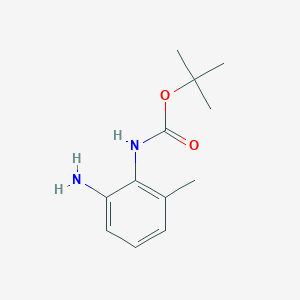

tert-Butyl (2-amino-6-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-6-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-6-5-7-9(13)10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMFKNCZZQVNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655591 | |

| Record name | tert-Butyl (2-amino-6-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-79-1 | |

| Record name | tert-Butyl (2-amino-6-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of tert-Butyl (2-amino-6-methylphenyl)carbamate

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of tert-Butyl (2-amino-6-methylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to deliver a self-validating framework for understanding this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₈N₂O₂, is a carbamate derivative of 2-methylaniline. The core of its structure is a benzene ring substituted with an amino group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group. The strategic placement of these functional groups imparts specific chemical properties that are of significant interest in medicinal chemistry and organic synthesis.

The presence of the bulky tert-butyl group on the carbamate moiety provides steric hindrance, which can influence the molecule's reactivity and conformational preferences. The free amino group and the methyl group on the aromatic ring are key features that can be exploited for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 222.28 g/mol | Calculated |

| Molecular Formula | C₁₂H₁₈N₂O₂ | - |

| XLogP3 | 2.8 | Predicted |

| Hydrogen Bond Donor Count | 2 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

Structural Elucidation by Computational Modeling

To visualize the three-dimensional arrangement of atoms and understand the electronic distribution within the molecule, computational modeling is a powerful tool. The following DOT script generates a 2D representation of the molecular structure, highlighting the key functional groups.

Caption: 2D representation of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the protection of one of the amino groups of 2,6-dimethylaniline with a Boc group. A general and effective method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O.[1]

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow.

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (2-amino-6-methylphenyl)carbamate

Introduction

Tert-Butyl (2-amino-6-methylphenyl)carbamate (CAS No. 179974-04-2) is a mono-protected aromatic diamine that serves as a critical building block in modern organic synthesis. Its structure, featuring a Boc-protected amine and a free aniline on a substituted phenyl ring, allows for selective functionalization, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily removable shield, enabling complex molecular architectures to be constructed with high precision.

This guide provides an in-depth analysis of the core physicochemical properties of this compound, focusing on its solubility and stability. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a framework for understanding why this compound behaves as it does and provides detailed, field-proven protocols for researchers to validate and expand upon these characteristics in their own laboratories. The integrity of any synthetic process relies on a foundational understanding of the intermediates involved; this guide is intended to provide that foundation.

Chemical and Physical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source/Notes |

| CAS Number | 179974-04-2 | Identified from chemical supplier databases. |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Based on chemical structure. |

| Molecular Weight | 222.28 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Based on analogous compounds like tert-Butyl-N-(2-methylphenyl)carbamate.[1] |

| Predicted XlogP | ~2.5-3.0 | Predicted value; indicates moderate lipophilicity. |

| Predicted pKa (Amino Group) | ~4-5 | Predicted value for the anilinic proton, influenced by adjacent groups. |

| Predicted pKa (Carbamate NH) | ~17-18 | Predicted value; carbamate protons are generally not acidic. |

Synthesis and Purification: A Protocol Rooted in Selectivity

The synthesis of this compound hinges on the selective mono-Boc protection of the parent diamine, 2,6-diaminotoluene. The challenge lies in preventing the formation of the di-protected byproduct. The steric hindrance provided by the ortho-methyl group aids in achieving mono-selectivity, but careful control of reaction conditions is paramount.

Rationale for Synthetic Approach

The most common and efficient method for introducing a Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O)[2]. To achieve mono-protection of a diamine, the reactivity of one amine group must be tempered relative to the other. This can be accomplished by several strategies, including:

-

Stoichiometric Control: Using a sub-stoichiometric amount of Boc₂O. This is the most direct approach but can lead to mixtures requiring careful purification.

-

In Situ Protonation: The addition of one equivalent of acid protonates one amine group, rendering it non-nucleophilic and directing the Boc₂O to the remaining free amine. This method often provides higher selectivity and yield of the mono-protected product.[3][4]

The protocol provided below is based on the principles of stoichiometric control, which is a robust starting point for optimization in any research setting.

Experimental Protocol: Selective Mono-Boc Protection

This protocol details the synthesis via direct reaction with di-tert-butyl dicarbonate.

Materials:

-

2,6-Diaminotoluene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminotoluene (1.0 eq) in anhydrous THF to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and improve selectivity.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (0.95 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled diamine solution over 1-2 hours using a dropping funnel. Slower addition is critical to minimize di-protection.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono- and di-protected products.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The resulting crude product will likely be a mixture of starting material, mono-protected, and di-protected species. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Caption: Workflow for the synthesis of this compound.

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is dictated by the interplay of its functional groups: the polar primary amine and carbamate, and the nonpolar tert-butyl and methyl-substituted phenyl ring. This duality suggests solubility in a range of organic solvents. While specific quantitative data is not widely published, a qualitative assessment and a protocol for its determination are provided.

Qualitative Solubility Assessment

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding capabilities of the amine and carbamate groups.

-

Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMSO, Ethyl Acetate): Expected to be soluble. These solvents are commonly used in reactions and workups involving similar compounds.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected. The polar functional groups will hinder dissolution in highly nonpolar media.

-

Aqueous Solvents: Sparingly soluble to insoluble in water at neutral pH. Solubility may increase under acidic conditions due to the protonation of the primary amine to form a more soluble salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Procedure:

-

Preparation: Add an excess amount of this compound to several vials, each containing a different solvent of interest (e.g., water, methanol, acetonitrile, ethyl acetate). Ensure a visible excess of solid remains.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature, or centrifuge them, to allow the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in the following section.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mM.

Caption: Shake-flask method for determining thermodynamic solubility.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is primarily governed by the lability of the Boc protecting group. Understanding its behavior under various stress conditions is crucial for defining appropriate storage, handling, and formulation strategies.

Key Degradation Pathways

-

Acid-Catalyzed Hydrolysis: The Boc group is notoriously sensitive to acid. Under acidic conditions, it is readily cleaved to release the free diamine (2,6-diaminotoluene), carbon dioxide, and isobutylene (which may polymerize or be trapped). This is the most significant and predictable degradation pathway.[2]

-

Thermal Degradation: Boc-protected amines can be thermally labile. At elevated temperatures (e.g., >80-90 °C), the carbamate can decompose, although the specific pathway may be more complex than simple hydrolysis.

-

Oxidative Degradation: The free aniline group is susceptible to oxidation, which can lead to the formation of colored impurities. This is exacerbated by exposure to air and light.

The compound is generally stable under basic and neutral aqueous conditions at ambient temperature.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acidic: Add HCl (e.g., to a final concentration of 0.1 N). Heat at a moderate temperature (e.g., 60 °C) for a set time.

-

Basic: Add NaOH (e.g., to 0.1 N). Heat at 60 °C.

-

Oxidative: Add H₂O₂ (e.g., to 3%). Keep at room temperature.

-

Thermal: Heat a solution at 80 °C.

-

Photolytic: Expose a solution to UV light according to ICH guidelines.

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using a suitable HPLC method (see below), comparing them to an unstressed control sample to identify degradation peaks and quantify the loss of the parent compound.

Analytical Methodologies: Quantification and Purity Assessment

A reliable analytical method is required for purity testing, solubility assessment, and stability studies. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for this type of compound.

Proposed HPLC-UV Method

This method is a starting point for development and validation. The aromatic nature of the compound makes UV detection highly suitable.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | Start at 10% B, ramp to 90% B over 15 min | A gradient is necessary to elute the parent compound and potential impurities/degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | ~230 nm or 254 nm | Aromatic compounds typically have strong absorbance in this range. A full UV scan should be performed to determine the optimal wavelength. |

| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |

Method Validation: This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to be considered a reliable, stability-indicating method.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition. Due to its sensitivity to acid, it should be stored away from acidic materials. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

Conclusion

This compound is a compound whose utility is defined by its specific physicochemical properties. This guide has synthesized the general principles governing Boc-protected aromatic amines and applied them to this specific molecule. While a lack of published, specific quantitative data necessitates an empirical approach in the laboratory, the protocols and rationales provided herein equip the research scientist with the necessary tools to confidently determine the solubility and stability of this key synthetic intermediate. By following these self-validating experimental workflows, researchers can ensure the integrity of their processes and accelerate their drug development and materials science programs.

References

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

SciELO México. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate starting materials

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key building block in the development of pharmaceuticals and advanced materials. We will explore the primary synthetic pathway, detailing the rationale behind reagent selection and reaction conditions. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed, reproducible protocols.

Introduction and Strategic Importance

This compound is a valuable bifunctional molecule. It features a nucleophilic aniline group and a sterically hindered primary amine protected by a tert-butoxycarbonyl (Boc) group. This orthogonal arrangement allows for selective functionalization, making it a crucial intermediate in the synthesis of complex heterocyclic compounds, including kinase inhibitors and other targeted therapeutics. The Boc protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthesis.[1][2]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals a primary disconnection at the C-N bond of the free amino group, suggesting a nitro group as its precursor. The Boc-protected amine can be formed from a corresponding primary amine. This logic points to 3-methyl-2-nitroaniline as an ideal and commercially available starting material.[3][4]

The forward synthesis, therefore, follows a logical two-step sequence:

-

N-Boc Protection: Selective protection of the existing amino group of 3-methyl-2-nitroaniline.

-

Nitro Group Reduction: Chemoselective reduction of the nitro group to the desired primary amine without affecting the acid-labile Boc group.

This pathway is generally preferred over the selective mono-protection of 2,6-diaminotoluene due to the inherent difficulty and poor yields associated with differentiating between two electronically similar primary amines.[5]

Figure 1: Retrosynthetic analysis and proposed synthetic pathway.

Step 1: N-tert-Butoxycarbonylation of 3-Methyl-2-nitroaniline

The first step involves the protection of the amino group of 3-methyl-2-nitroaniline. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Causality and Experimental Choices:

-

Reagent: (Boc)₂O is highly effective for converting primary and secondary amines to their Boc-carbamate derivatives.[1]

-

Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are typically used to ensure solubility of the starting material and to prevent side reactions.

-

Base: A non-nucleophilic base, such as Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), is often used as a catalyst and to scavenge the acidic proton, driving the reaction to completion. DMAP is particularly effective in accelerating the reaction for less nucleophilic anilines.

The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of (Boc)₂O, followed by the collapse of the tetrahedral intermediate to yield the protected product.

Detailed Experimental Protocol: Synthesis of tert-Butyl (2-methyl-6-nitrophenyl)carbamate

-

To a solution of 3-methyl-2-nitroaniline (1.0 eq) in dry Dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the solution.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl (2-methyl-6-nitrophenyl)carbamate, can be purified by column chromatography on silica gel or recrystallization to yield a solid product.

Step 2: Chemoselective Reduction of the Nitro Group

This is the most critical step of the synthesis. The goal is to reduce the nitro group to a primary amine while preserving the acid-sensitive Boc protecting group. Several methods can achieve this transformation, with catalytic hydrogenation being the most common and efficient.[6]

Causality and Experimental Choices:

-

Catalytic Hydrogenation: This is the preferred industrial method due to its high chemoselectivity, clean reaction profile, and generation of water as the only byproduct.[6]

-

Catalyst: Palladium on carbon (Pd/C) is highly effective. Platinum(IV) oxide (PtO₂) or Raney Nickel can also be used. The choice of catalyst can influence reaction time and selectivity.[7][8]

-

Hydrogen Source: Molecular hydrogen (H₂) gas is the standard reductant. Transfer hydrogenation using sources like ammonium formate or cyclohexene can also be employed.

-

Solvent: Protic solvents like Methanol (MeOH) or Ethanol (EtOH) are ideal for hydrogenation as they readily dissolve the substrate and stabilize the catalyst.

-

-

Chemical Reduction: An alternative when hydrogenation equipment is unavailable.

-

Iron/HCl or Tin(II) Chloride (SnCl₂): These classic methods are effective but operate under strongly acidic conditions which can cleave the Boc group. They are generally not recommended for this specific transformation.

-

Hydrazine Hydrate with a Catalyst: A mixture of hydrazine hydrate (N₂H₄·H₂O) with a catalyst like Iron(III) chloride (FeCl₃) or Raney Nickel in an alcoholic solvent provides a milder, non-acidic alternative for nitro group reduction.[9][10]

-

Comparison of Reduction Methods

| Method | Reductant/Catalyst | Solvent | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C | MeOH or EtOH | Room Temp, 4-12 h | High yield, clean, scalable, Boc-compatible[6][11] | Requires specialized pressure equipment |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH | Reflux, 2-6 h | No H₂ gas needed, fast, Boc-compatible | Can be exothermic, requires careful addition |

| Chemical Reduction | N₂H₄·H₂O, FeCl₃ | EtOH | Reflux, 1-3 h | Fast, no special equipment needed[9][10] | Hydrazine is highly toxic, workup can be complex |

Detailed Experimental Protocol: Catalytic Hydrogenation

Figure 2: Experimental workflow for the catalytic hydrogenation step.

-

In a hydrogenation flask, dissolve tert-butyl (2-methyl-6-nitrophenyl)carbamate (1.0 eq) in Methanol (approx. 0.1 M).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

The resulting this compound is often of high purity but can be further purified by silica gel chromatography if needed.

Safety and Handling

-

Nitroaromatic Compounds: 3-methyl-2-nitroaniline and its Boc-protected derivative are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[4]

-

Catalytic Hydrogenation: Pd/C can be pyrophoric, especially when dry and exposed to air. Always handle the catalyst in a wet state or under an inert atmosphere. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

-

Hydrazine Hydrate: Hydrazine is a corrosive and highly toxic substance. Handle only in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step sequence starting from commercially available 3-methyl-2-nitroaniline. The key steps are a standard N-Boc protection followed by a chemoselective reduction of the nitro group. Catalytic hydrogenation with Pd/C is the superior method for the reduction step, offering high yields, excellent purity, and operational simplicity while ensuring the integrity of the acid-labile Boc protecting group. This robust synthetic route provides reliable access to a valuable intermediate for advanced chemical synthesis.

References

- Source: Google Patents (CN104725242A)

-

Title: Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies Source: National Institutes of Health (NIH) URL: [Link]

- Source: Google Patents (CN103694087A)

-

Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: Michael Pittelkow Research Group URL: [Link]

- Source: Google Patents (CN106083599A)

-

Title: General scheme for the catalytic hydrogenation of nitroarene Source: ResearchGate URL: [Link]

-

Title: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update Source: ResearchGate URL: [Link]

-

Title: (2-Aminoethyl)carbamic acid tert-butyl ester Source: Organic Syntheses URL: [Link]

-

Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications URL: [Link]

-

Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate Source: Atlantis Press URL: [Link]

- Source: Google Patents (CN104140371B)

-

Title: Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO Source: ACS Publications URL: [Link]

-

Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]

-

Title: Selective catalytic hydrogenation of functionalized nitroarenes: an update Source: Ask this paper URL: [Link]

-

Title: Synthesis of t-butyl (2-aminoethyl)carbamate Source: PrepChem.com URL: [Link]

-

Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl) carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent Source: The Royal Society of Chemistry URL: [Link]

-

Title: 3-methyl-2-nitroaniline | CAS#:601-87-6 Source: Chemsrc URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Source: ResearchGate URL: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-methyl-2-nitroaniline | CAS#:601-87-6 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google Patents [patents.google.com]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlantis-press.com [atlantis-press.com]

- 11. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

The Strategic Utility of tert-Butyl (2-amino-6-methylphenyl)carbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-Butyl (2-amino-6-methylphenyl)carbamate has emerged as a versatile and highly valuable intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its unique structural features—a Boc-protected aniline and a sterically influential ortho-methyl group—offer medicinal chemists a powerful scaffold for crafting complex molecules with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of this compound, underpinned by detailed experimental protocols, structure-activity relationship (SAR) insights, and a focus on its role in the generation of clinically relevant heterocyclic compounds.

Introduction: The Significance of the 2,6-Disubstituted Aniline Motif

The 2,6-disubstituted aniline scaffold is a privileged motif in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. The substitution pattern serves to lock the conformation of the molecule, influencing its binding to the target protein and often enhancing selectivity. The presence of a methyl group at the 6-position, as seen in this compound, can provide a critical steric hindrance that directs the molecule's interaction within the ATP-binding pocket of kinases. This strategic placement can improve metabolic stability by shielding adjacent functionalities from enzymatic degradation.

The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is another key feature. The Boc group is renowned for its stability under a wide range of reaction conditions and its facile, clean removal under mildly acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[1] This allows for the selective unmasking of the aniline nitrogen for subsequent chemical transformations, such as amide bond formations or heterocycle synthesis.

Synthesis and Chemical Properties

While a specific, detailed protocol for the direct synthesis of this compound can be elusive in publicly available literature, its synthesis can be inferred from standard organic chemistry principles and analogous preparations. A plausible synthetic route would involve the selective Boc-protection of one of the amino groups of 2,6-diaminotoluene.

A general procedure for the Boc-protection of an aromatic amine is as follows:

Experimental Protocol: General Boc-Protection of an Aromatic Amine

-

Dissolution: Dissolve the diamine substrate in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired mono-Boc-protected product.

The reactivity of this compound is primarily dictated by the nucleophilic character of the free amino group. Following Boc-deprotection, the resulting aniline can participate in a wide array of chemical transformations.

Applications in the Synthesis of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The 2-amino-6-methylphenyl scaffold is a component of several potent and selective inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Building Block for Pyrazolopyridine and Related Heterocycles

One of the most powerful applications of this intermediate is in the construction of fused heterocyclic systems, such as pyrazolopyridines. These scaffolds are prevalent in a multitude of biologically active compounds. The synthesis typically involves a cyclocondensation reaction between the diamine (after Boc deprotection) and a suitable 1,3-dicarbonyl compound or its equivalent.

Workflow for Heterocycle Synthesis

Caption: Synthetic workflow from the carbamate to a kinase inhibitor.

Case Study: The N-(2-chloro-6-methylphenyl) Moiety in Dasatinib

A compelling example highlighting the significance of the 2,6-disubstituted aniline motif is the structure of Dasatinib, a potent pan-Src family kinase inhibitor.[2] Dasatinib features a N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core. While not directly synthesized from the title carbamate, the structure-activity relationship studies leading to its discovery underscore the importance of the 2-chloro-6-methylphenyl moiety for potent kinase inhibition.[2] This structural element positions the molecule favorably within the kinase active site, and the methyl group provides steric hindrance that can contribute to selectivity and metabolic stability.

Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK) Inhibitors

Spleen Tyrosine Kinase (Syk) and Bruton's Tyrosine Kinase (BTK) are critical mediators of signaling in immune cells and are attractive targets for the treatment of autoimmune diseases and B-cell malignancies. The 2-amino-6-methylphenyl scaffold can be found in inhibitors of these kinases. The tert-butyl group, often part of the carbamate or retained in the final molecule, can enhance metabolic stability by preventing oxidation at sterically hindered positions.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound provide a foundation for understanding the structure-activity relationships of its derivatives.

| Structural Feature | Contribution to Biological Activity |

| Boc-Protected Amine | Allows for sequential and controlled synthetic transformations. |

| Free Amino Group | Serves as a key nucleophile for building complex molecular architectures. |

| 6-Methyl Group | Provides steric hindrance, influencing conformational preference and potentially enhancing kinase selectivity and metabolic stability. |

| Phenyl Ring | Acts as a rigid scaffold for the presentation of functional groups and can participate in pi-stacking interactions within protein binding sites. |

Future Perspectives and Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors, where the 2,6-disubstituted aniline motif plays a crucial role in achieving potency and selectivity. As the demand for targeted therapeutics continues to grow, the applications of this and related intermediates are expected to expand, enabling the discovery of next-generation drugs for a range of diseases. The logical and stepwise approach to molecular construction facilitated by this carbamate underscores its value to the drug discovery and development community.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(11), 6335–6353. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 169. [Link]

-

Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

-

Kesicki, E. A. (2021). Tert-butyl (s)-(1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate precursor of a quinazolinone inhibitor of human phosphatidylinositol 3-kinase delta and a process for preparing thereof. U.S. Patent No. 10,906,907. [Link]

-

Zamorano, L. D., & Gan, J. (2018). Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides. Journal of Agricultural and Food Chemistry, 66(1), 255–264. [Link]

- AstraZeneca AB. (2018). Protein kinase B inhibitors. U.S.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of tert-Butyl (2-amino-6-methylphenyl)carbamate

An In-depth Technical Guide to tert-Butyl (2-amino-6-methylphenyl)carbamate: Synthesis, Reactivity, and Application

Executive Summary

This compound is a strategically important synthetic intermediate, particularly valuable in the fields of medicinal chemistry and drug development. As a derivative of 2,6-diaminotoluene, it features two differentially reactive amino groups: one free, nucleophilic primary amine and one sterically hindered amine protected by a tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective functionalization, making it a versatile building block for the synthesis of complex heterocyclic scaffolds and other pharmacologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis strategies focusing on achieving selective monoprotection, its subsequent reactivity, and established protocols for its use in further synthetic transformations.

Introduction: The Strategic Importance of an Orthogonally Protected Diamine

In multi-step organic synthesis, the use of protecting groups is a foundational concept that enables chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. Aromatic diamines are particularly challenging substrates in this regard, as the similar reactivity of their two amino groups often leads to statistical mixtures of un-, mono-, and di-substituted products.

The title compound, this compound, elegantly solves this problem for 2,6-diaminotoluene. The Boc group serves as an acid-labile mask for one of the amino functionalities. This leaves the remaining primary amine available for a wide range of chemical modifications, such as acylation, sulfonylation, or alkylation. The presence of the ortho-methyl group provides additional steric influence that can direct subsequent reactions and impart specific conformational properties to the final products. This makes the molecule a high-value intermediate for constructing libraries of compounds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies where a substituted aniline core is required.[1]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | - |

| Molecular Weight | 222.28 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Soluble in organic solvents like DCM, Chloroform, Alcohols | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature |

Expected Spectroscopic Data:

The characterization of this compound would rely on standard spectroscopic methods. The expected signatures are outlined below, based on analogous compounds.[4][5]

| Technique | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ ≈ 8.0-9.0 (s, 1H, NH -Boc), δ ≈ 6.5-7.2 (m, 3H, Ar-H ), δ ≈ 4.0-5.0 (br s, 2H, NH ₂), δ ≈ 2.1-2.3 (s, 3H, Ar-CH ₃), δ ≈ 1.5 (s, 9H, C(CH ₃)₃) | The carbamate proton (NH-Boc) is typically downfield. The aromatic protons will appear in their characteristic region. The free amine protons are often broad, and the methyl and tert-butyl groups will be sharp singlets. |

| ¹³C NMR | δ ≈ 153-156 (C=O), δ ≈ 115-145 (Ar-C), δ ≈ 80 (O-C (CH₃)₃), δ ≈ 28 (C H₃ of Boc), δ ≈ 17-20 (Ar-C H₃) | The carbonyl of the carbamate is a key downfield signal. The quaternary carbon and the three methyl carbons of the Boc group are highly characteristic. |

| IR (KBr) | ν ≈ 3400-3200 cm⁻¹ (N-H stretching), ν ≈ 1700-1725 cm⁻¹ (C=O stretching), ν ≈ 1600-1450 cm⁻¹ (aromatic C=C) | The N-H region will show distinct peaks for the free amine and the carbamate N-H. The strong carbonyl stretch of the Boc group is a definitive feature. |

Core Synthesis Strategy: Achieving Selective Monoprotection

The primary challenge in synthesizing the title compound is the selective protection of only one of the two amino groups of 2,6-diaminotoluene. Direct reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically yields a mixture of starting material, the desired mono-protected product, and the di-protected byproduct. Several advanced strategies can overcome this.

Strategy 1: Acid-Mediated Differentiation

This is the most common and cost-effective method for the selective mono-protection of symmetrical diamines.[6]

Causality & Mechanism: The strategy relies on differentiating the two chemically identical amino groups by protonating one of them. By adding one molar equivalent of a strong acid (e.g., HCl), a statistical equilibrium is established where the dominant species is the mono-ammonium salt. The free amine of this species remains nucleophilic and can react with (Boc)₂O, while the protonated ammonium group is non-nucleophilic and does not react. A subsequent basic workup neutralizes the ammonium salt to reveal the free primary amine.[7]

Sources

- 1. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]

- 2. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet [chemicalbook.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

Safety and handling precautions for tert-Butyl (2-amino-6-methylphenyl)carbamate

An In-depth Technical Guide to the Safe Handling of tert-Butyl (2-amino-6-methylphenyl)carbamate

Abstract

This compound is a chemical intermediate utilized in complex organic synthesis, particularly in the development of pharmaceutical compounds. As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in established chemical safety principles and data from authoritative sources. It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Profile and Hazard Identification

This compound, with a molecular formula of C12H18N2O2, is a solid substance. A comprehensive hazard assessment is the foundation of safe laboratory practice. While specific toxicity data for this compound is limited, a precautionary approach based on its chemical structure and data from analogous compounds is warranted.

1.1. GHS Hazard Classification (Anticipated)

Based on available information, the following Globally Harmonized System (GHS) classifications should be anticipated.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation. |

This data is based on the safety information provided by suppliers such as BLD Pharmatech Co., Ltd and should be confirmed with the specific Safety Data Sheet (SDS) provided with the product.

1.2. Physical and Chemical Properties

A clear understanding of the compound's physical properties is essential for safe handling and storage.

| Property | Value |

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| Appearance | Solid |

| Melting Point | 118 - 124 °C |

These properties are provided by chemical suppliers and should be considered as reference values.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure through a combination of engineering controls and appropriate PPE.

2.1. Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols. The fume hood should have a continuous and verifiable airflow.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations where there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-retardant lab coat should be worn and kept buttoned to protect against accidental skin contact.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the chemical's stability.

3.1. Handling

-

Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.

-

Grounding: For transfers of larger quantities, ensure that equipment is properly grounded to prevent static discharge.

-

Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to exothermic reactions.

3.2. Storage

-

Container: Store in a tightly closed, original container.

-

Conditions: The storage area should be cool, dry, and well-ventilated. It is recommended to store this compound under an inert atmosphere to prevent degradation.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures

Preparedness for potential emergencies is a non-negotiable aspect of laboratory safety.

4.1. First-Aid Measures

-

Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures

A clear and practiced response to spills is essential to mitigate potential harm.

Experimental Protocol: Small Spill Cleanup

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with institutional and local regulations.

Diagram: Emergency Spill Response Workflow

A Comprehensive Technical Guide to tert-Butyl (2-amino-6-methylphenyl)carbamate: A Versatile Synthetic Building Block

Abstract

This technical guide provides a detailed overview of tert-butyl (2-amino-6-methylphenyl)carbamate, a valuable, albeit sparsely documented, chemical intermediate. Due to the limited direct literature on this specific molecule, this document leverages data from structurally analogous compounds to provide a comprehensive understanding of its chemical identity, putative synthesis, expected properties, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in leveraging ortho-substituted phenylenediamine scaffolds in their work.

Chemical Identity and Nomenclature

While not extensively cataloged, the chemical identity of this compound can be confidently established based on standard IUPAC nomenclature rules for carbamates.[1][2][3]

The structure features a phenylenediamine core, specifically 2,6-diaminotoluene (2-methyl-1,3-phenylenediamine), where one of the amino groups is protected with a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is crucial in synthetic chemistry as it allows for selective functionalization of the remaining free amino group.

-

IUPAC Name: tert-butyl N-(2-amino-6-methylphenyl)carbamate

-

Synonyms:

-

(2-Amino-6-methylphenyl)carbamic acid tert-butyl ester

-

N-Boc-2-amino-6-methylaniline

-

2-Amino-6-(tert-butoxycarbonylamino)toluene

-

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Molecular Weight: 222.28 g/mol

-

CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, a close analog, tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate, is registered under CAS number 1155949-16-8.[4]

Table 1: Key Chemical Identifiers (Postulated and Analog-Based)

| Identifier | Value | Source/Basis |

| IUPAC Name | tert-butyl N-(2-amino-6-methylphenyl)carbamate | IUPAC Nomenclature Rules[1][2][3] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Deduced from Structure |

| Molecular Weight | 222.28 g/mol | Calculated from Formula |

| CAS Number | Not readily available | - |

| Analog CAS | 1155949-16-8 (tert-butyl N-(2-amino-4-bromo-6-methylphenyl)carbamate) | Biosynth[4] |

digraph "tert_Butyl_2_amino_6_methylphenylcarbamate" { graph [fontname="Arial", fontsize=12, label="Figure 1: Chemical Structure of this compound", labelloc=b, labeljust=c, pad="0.5"]; node [fontname="Arial", fontsize=12, shape=plaintext]; rankdir=LR;

// Define the structure structure [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>NH₂TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>CTD><TD>●TD><TD>●TD><TD>CTD>TR><TR><TD>TD><TD>||TD><TD>TD><TD>TD><TD>\TD>TR><TR><TD>CH₃TD><TD>─CTD><TD>TD><TD>TD><TD>C─NH─C(=O)O─C(CH₃)₃TD>TR><TR><TD>TD><TD>/TD><TD>TD><TD>TD><TD>/TD>TR><TR><TD>TD><TD>CTD><TD>●TD><TD>●TD><TD>CTD>TR>TABLE>>]; }

Caption: Chemical structure of this compound.

Proposed Synthesis and Reaction Mechanism

The synthesis of this compound would logically proceed via the selective N-Boc protection of 2,6-diaminotoluene. The key challenge in this synthesis is achieving mono-protection, as the two amino groups exhibit similar reactivity. Standard protocols for Boc protection of amines involve the use of di-tert-butyl dicarbonate (Boc₂O).[5][6][7]

Proposed Synthetic Protocol

A plausible approach to favor mono-protection involves using a slight excess of the diamine relative to the Boc anhydride. This statistical approach, however, often results in a mixture of the starting material, the desired mono-protected product, and the di-protected byproduct, necessitating careful chromatographic purification.

Materials:

-

2,6-Diaminotoluene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Dissolve 2,6-diaminotoluene (1.2 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of DCM.

-

Add the Boc₂O solution dropwise to the stirred solution of the diamine over 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude mixture by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired mono-Boc-protected product.

Caption: Proposed synthetic workflow for this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of one of the amino groups of 2,6-diaminotoluene on one of the carbonyl carbons of Boc anhydride. The steric hindrance provided by the ortho-methyl group may slightly influence the regioselectivity of the initial attack, although electronic effects are likely to be more dominant. The use of a base is to neutralize the tert-butoxycarboxylic acid byproduct. Catalyst-free methods in aqueous media have also been reported for N-Boc protection and could be explored as a greener alternative.[8]

Physicochemical Properties (Inferred)

Direct experimental data for this compound is not available. However, its properties can be inferred from related compounds like N-Boc aniline and other Boc-protected phenylenediamines.[9][10][11]

-

Appearance: Expected to be a solid at room temperature, likely a crystalline powder, with a color ranging from off-white to light brown.

-

Solubility: Likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. It is expected to have low solubility in water.

-

Melting Point: N-Boc aniline has a melting point of 133-137 °C.[10] The presence of an additional amino and a methyl group would alter this, but a melting point in the range of 100-150 °C is a reasonable estimate.

-

Stability: The Boc protecting group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[6][7]

Potential Applications in Research and Development

The primary utility of this compound lies in its role as a bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Medicinal Chemistry

Substituted phenylenediamines are privileged scaffolds in medicinal chemistry, appearing in a wide range of bioactive molecules. The ortho-disubstituted aniline motif is a key component in many kinase inhibitors and other targeted therapies. The mono-protected nature of this compound allows for:

-

Sequential Functionalization: The free amine can be selectively reacted (e.g., via acylation, alkylation, or arylation) to introduce a desired pharmacophore.

-

Directed Synthesis: Following the modification of the free amine, the Boc group can be removed under acidic conditions to reveal the second amino group for further elaboration, enabling the synthesis of complex, unsymmetrically substituted diamines.

Materials Science

Phenylenediamine derivatives are also used in the synthesis of high-performance polymers and organic electronic materials. The well-defined substitution pattern of this compound could be exploited to create polymers with specific steric and electronic properties for applications in areas such as:

-

Conducting polymers

-

Organic light-emitting diodes (OLEDs)

-

Covalent organic frameworks (COFs)[11]

Safety, Handling, and Storage

As a substituted aromatic amine, this compound should be handled with appropriate precautions. Aromatic amines as a class can be toxic and are often readily absorbed through the skin.[12][13]

-

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong acids and oxidizing agents.

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

-

Conclusion

This compound represents a potentially valuable, though currently underutilized, synthetic intermediate. Its structure is well-suited for the modular synthesis of complex molecules in both medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from closely related analogues. Further research into the synthesis and characterization of this compound is warranted to fully unlock its synthetic potential.

References

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

-

IUPAC. Compendium of Chemical Terminology (2014). carbamates. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Wang, Z., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health. [Link]

-

Pews, R. G., & Lysenko, Z. (1991). A Novel Synthesis of 2,6-Disubstituted and 2,3,6-Trisubstituted Anilines. ElectronicsAndBooks. [Link]

-

IUPAC Gold Book. carbamates. [Link]

-

ResearchGate. (2018). Synthesis of Aryl Carbamates. [Link]

-

Safety Guide. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

- Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

OUCI. (2009). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. [Link]

-

Ben-Aroya, O., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Wikipedia. Carbamate. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

ResearchGate. (2018). Preparation of an N-sec-Alkyl 2,6-Disubstituted Aniline: A Key Intermediate in the Divergent Synthesis of S-Metolachlor Metabolites. [Link]

- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.

-

JOCPR. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

-

Der Pharma Chemica. (2013). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

NJ.gov. Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY. [Link]

-

PubChemLite. Tert-butyl (2-amino-6-bromophenyl)carbamate. [Link]

-

The Royal Society of Chemistry. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. [Link]

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. [Link]

-

National Institutes of Health. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. [Link]

-

PubMed. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]

-

ResearchGate. (2006). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. [Link]

-

PubMed. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. [Link]

-

ResearchGate. (2003). DFT study of the reaction sites of N,N ′-substituted p-phenylenediamine antioxidants. [Link]

Sources

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. biosynth.com [biosynth.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-BOC ANILINE | 3422-01-3 [chemicalbook.com]

- 10. N-Boc-苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. N-Boc-对苯二胺 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. international.skcinc.com [international.skcinc.com]

Methodological & Application

Application Notes: A Field-Proven Protocol for the Selective Synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate

Authored by a Senior Application Scientist

Abstract: This document provides a detailed, robust, and field-validated protocol for the synthesis of tert-Butyl (2-amino-6-methylphenyl)carbamate, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis is centered around the selective mono-N-Boc protection of 2,6-diaminotoluene. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction control, purification, and troubleshooting. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Overview

This compound is a valuable building block in synthetic organic chemistry. Its structure, featuring a phenylenediamine core with one amine strategically protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the remaining free amine. This makes it an essential precursor for creating complex molecules, including kinase inhibitors and other targeted therapeutics.

The primary challenge in this synthesis is achieving selective mono-protection of 2,6-diaminotoluene. The two primary amino groups attached to the aromatic ring exhibit similar nucleophilicity, creating a high propensity for the formation of the undesired di-protected byproduct. The protocol detailed herein overcomes this challenge by leveraging the principles of pKa manipulation. By converting the diamine into its mono-hydrochloride salt in situ, we effectively "deactivate" one amino group via protonation, thereby directing the electrophilic attack of the Boc-anhydride to the remaining free, neutral amine. This strategy is both efficient and scalable, minimizing the need for extensive chromatographic purification to remove the di-Boc byproduct.[1][2]

Reaction Mechanism and Rationale

The core of this protocol is the chemoselective acylation of a diamine. The two amino groups of 2,6-diaminotoluene have comparable basicity. Introducing one equivalent of acid leads to the formation of a statistical mixture of the mono-protonated salt. The protonated ammonium group (-NH₃⁺) is no longer nucleophilic, effectively protecting it from reacting with the di-tert-butyl dicarbonate (Boc₂O). The remaining free amino group (-NH₂) on the same molecule, however, retains its nucleophilicity and readily attacks the electrophilic carbonyl carbon of the Boc anhydride. This selective reaction yields the desired mono-protected product.

The workflow is summarized in the diagram below:

Caption: Overall Synthetic Workflow.

Detailed Experimental Protocol

Materials and Reagents

Proper preparation and handling of reagents are critical for success. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture where specified.

| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Mmol | Equivalents | Notes |

| 2,6-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 1.22 g | 10.0 | 1.0 | Starting material. Can be a skin irritant and is toxic. Handle with care.[3] |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.29 g | 10.5 | 1.05 | A slight excess ensures complete consumption of the selectively activated amine. |

| Trimethylsilyl chloride (Me₃SiCl) | C₃H₉ClSi | 108.64 | 1.09 g (1.27 mL) | 10.0 | 1.0 | Reacts with methanol to generate 1 eq. of HCl in situ. Handle in a fume hood. |

| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | 50 mL | - | - | Solvent. Must be anhydrous to prevent quenching of Me₃SiCl. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~50 mL | - | - | For aqueous work-up. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~50 mL | - | - | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | As needed | - | - | For column chromatography (230-400 mesh). |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-diaminotoluene (1.22 g, 10.0 mmol).

-

Dissolution and Salt Formation: Add anhydrous methanol (50 mL) to the flask. Stir the mixture until the diamine is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

-

In Situ Acid Generation: While maintaining the temperature at 0 °C, slowly add trimethylsilyl chloride (1.27 mL, 10.0 mmol) dropwise over 5 minutes. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to stir at 0 °C for an additional 15 minutes. This step is critical for selectivity.[1]

-

Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in 10 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The product should have a higher Rf value than the starting diamine.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Re-dissolve the residue in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

-

-

Purification: Purify the crude material via flash column chromatography on silica gel. Equilibrate the column with 5% ethyl acetate in hexane. Load the crude product and elute with a gradient of 5% to 25% ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Purification and Analysis

A systematic approach to purification and analysis ensures the final product meets the required specifications for subsequent synthetic steps.

Caption: Purification and Analysis Workflow.

Expected Results and Characterization

-

Yield: 70-85%

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Molecular Weight: 222.28 g/mol

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.0-6.5 (m, 3H, Ar-H), ~6.2 (s, 1H, NH-Boc), ~3.8 (br s, 2H, NH₂), 2.15 (s, 3H, Ar-CH₃), 1.50 (s, 9H, C(CH₃)₃).

-

IR (KBr, cm⁻¹): ~3450, 3350 (N-H stretch, amine), ~3300 (N-H stretch, carbamate), ~1700 (C=O stretch, carbamate), ~1600, 1580 (C=C stretch, aromatic).

-

Mass Spectrometry (ESI+): m/z = 223.1 [M+H]⁺.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction.- Moisture contamination hydrolyzing Me₃SiCl or Boc₂O. | - Extend reaction time to 24 hours.- Ensure use of anhydrous solvent and oven-dried glassware. |